Clindamicina

Descripción general

Descripción

Clindamicina es un antibiótico lincosamida utilizado para tratar una variedad de infecciones bacterianas. Es particularmente eficaz contra bacterias anaeróbicas y ciertas bacterias grampositivas, incluidas estafilococos y estreptococos. La this compound se utiliza comúnmente para tratar infecciones como osteomielitis, enfermedad inflamatoria pélvica, faringitis estreptocócica, neumonía e infecciones de la piel . Está disponible en varias formas, incluidas cápsulas orales, cremas tópicas y soluciones intravenosas .

Mecanismo De Acción

La clindamicina funciona uniéndose a la subunidad ribosómica 50S de las bacterias, inhibiendo la síntesis de proteínas. Esta acción previene la elongación de la cadena peptídica durante la traducción, deteniendo eficazmente el crecimiento bacteriano . La this compound se dirige al ribosoma bacteriano, interrumpiendo la reacción de transpeptidación e inhibiendo la elongación temprana de la cadena .

Aplicaciones Científicas De Investigación

La clindamicina tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo en el estudio de la síntesis y modificación de antibióticos.

Biología: La this compound se utiliza para estudiar la síntesis de proteínas bacterianas y los mecanismos de resistencia.

Medicina: Se utiliza ampliamente para tratar infecciones bacterianas, incluidas las causadas por Staphylococcus aureus resistente a la meticilina (MRSA) y bacterias anaeróbicas

Análisis Bioquímico

Biochemical Properties

Clindamycin works primarily by binding to the 50S ribosomal subunit of bacteria . This agent disrupts protein synthesis by interfering with the transpeptidation reaction, which thereby inhibits early chain elongation . By disrupting bacterial protein synthesis, clindamycin causes changes in the cell wall surface, which decreases adherence of bacteria to host cells and increases intracellular killing of organisms .

Cellular Effects

Clindamycin achieves high intracellular levels in phagocytic cells . By disrupting bacterial protein synthesis, clindamycin causes changes in the cell wall surface, which decreases adherence of bacteria to host cells and increases intracellular killing of organisms .

Molecular Mechanism

Clindamycin inhibits bacterial protein synthesis by binding to 23S RNA of the 50S subunit of the bacterial ribosome . It impedes both the assembly of the ribosome and the translation process . The molecular mechanism through which this occurs is thought to be due to clindamycin’s three-dimensional structure, which closely resembles the 3’-ends of L-Pro-Met-tRNA and deacylated-tRNA during the peptide elongation cycle .

Temporal Effects in Laboratory Settings

Clindamycin exerts an extended postantibiotic effect against some strains of bacteria, which may be attributed to persistence of the drug at the ribosomal binding site .

Dosage Effects in Animal Models

In veterinary medicine, clindamycin is used at a dosage of 10-15 mg/kg, administered orally or intravenously every 12-24 hours . There are rarely reported cases of overdosage since clindamycin is well tolerated even at high dosages .

Metabolic Pathways

Clindamycin undergoes hepatic metabolism mediated primarily by CYP3A4 and, to a lesser extent, CYP3A5 . Two inactive metabolites have been identified - an oxidative metabolite, clindamycin sulfoxide, and an N-demethylated metabolite, N-desmethylclindamycin .

Transport and Distribution

Clindamycin is widely distributed in the body, including into bone, but does not distribute into cerebrospinal fluid . The volume of distribution has been variably estimated between 43-74 L .

Subcellular Localization

The primary targets of clindamycin, the 50S ribosomal subunits, are located in the cytoplasm of the bacterial cell . Therefore, the subcellular localization of clindamycin would be within the bacterial cytoplasm where it can exert its effects .

Métodos De Preparación

La clindamicina se sintetiza a partir de la lincomicina, un antibiótico natural. La síntesis implica la cloración de la lincomicina para reemplazar el grupo hidroxilo en la posición 7 con un átomo de cloro . El proceso incluye varios pasos:

Aplicación del grupo protector de silicio: La lincomicina se protege primero utilizando un grupo de silicio.

Desprotección selectiva: La lincomicina protegida se somete a una desprotección selectiva.

Reacción de sustitución de Mitsunobu: La lincomicina desprotegida se somete a una reacción de sustitución de Mitsunobu.

Reacción de hidrólisis: El producto luego se hidroliza para obtener 7-epime lincomicina.

Reacción de cloración: Finalmente, la 7-epime lincomicina se clora para producir this compound.

La producción industrial de clorhidrato de this compound implica pasos de cloración, hidrólisis, extracción y concentración para obtener la forma alcalina libre, seguida de la formación de sal y dealcoholización para producir clorhidrato de this compound .

Análisis De Reacciones Químicas

La clindamicina se somete a diversas reacciones químicas, que incluyen:

Oxidación: La this compound puede oxidarse para formar sulfóxido y metabolitos N-desmetilados.

Reducción: Las reacciones de reducción son menos comunes pero pueden ocurrir en condiciones específicas.

Sustitución: La reacción de sustitución de Mitsunobu es un paso clave en su síntesis.

Los reactivos comunes utilizados en estas reacciones incluyen agentes clorantes, agentes oxidantes y agentes reductores. Los principales productos formados a partir de estas reacciones son el clorhidrato de this compound y sus metabolitos .

Comparación Con Compuestos Similares

La clindamicina se compara a menudo con otros antibióticos, como:

Lincomicina: La this compound es un derivado clorado de la lincomicina con propiedades mejoradas.

Amoxicilina: Un antibiótico de tipo penicilina utilizado para infecciones similares pero con un mecanismo de acción diferente.

Doxiciclina: Un antibiótico de tetraciclina con un espectro de actividad más amplio

La this compound es única debido a su alta eficacia contra las bacterias anaeróbicas y su capacidad para penetrar en los huesos y los abscesos, lo que la hace particularmente útil para tratar la osteomielitis y otras infecciones profundas .

Propiedades

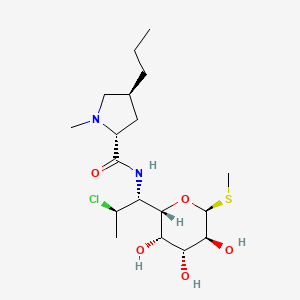

IUPAC Name |

(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H33ClN2O5S/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(26-16)27-4/h9-16,18,22-24H,5-8H2,1-4H3,(H,20,25)/t9-,10+,11-,12+,13-,14+,15+,16+,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDLRVYVGXIQJDK-AWPVFWJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@H](C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33ClN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

21462-39-5 (mono-hydrochloride), 58207-19-5 (mono-HCl, mono-hydrate) | |

| Record name | Clindamycin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018323449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2022836 | |

| Record name | Clindamycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Clindamycin may be bacteriostatic or bactericidal in action, depending on the concentration of the drug attained at the site of infection and the susceptibility of the infecting organism. Clindamycin palmitate hydrochloride and clindamycin phosphate are inactive until hydrolyzed to free clindamycin. This hydrolysis occurs rapidly in vivo. Clindamycin appears to inhibit protein synthesis in susceptible organisms by binding to 50S ribosomal subunits; the primary effect is inhibition of peptide bond formation. The site of action appears to be the same as that of erythromycin, chloramphenicol, and lincomycin., Clindamycin binds exclusively to the 50S subunit of bacterial ribosomes and suppresses protein synthesis., ... Clindamycin is not a substrate for macrolide efflux pumps, and strains that are resistant to macrolides by this mechanism are susceptible to clindamycin. | |

| Record name | CLINDAMYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3037 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow, amorphous solid | |

CAS No. |

18323-44-9 | |

| Record name | Clindamycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18323-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clindamycin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018323449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clindamycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clindamycin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.357 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLINDAMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U02EL437C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CLINDAMYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3037 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Clindamycin exert its antibacterial effect?

A1: Clindamycin inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, specifically at the center of the peptidyl transferase center. [, , ] This binding prevents peptide bond formation and disrupts the translocation process, ultimately halting protein synthesis and leading to bacterial growth inhibition or death. [, ]

Q2: Does Clindamycin possess any anti-inflammatory properties?

A3: Yes, in addition to its antibacterial action, Clindamycin also exhibits anti-inflammatory effects. [] It has been shown to reduce inflammation associated with acne by influencing inflammatory pathways and potentially inhibiting neutrophil chemotaxis. []

Q3: What is the molecular formula and weight of Clindamycin?

A4: The molecular formula of Clindamycin is C18H33ClN2O5S, and its molecular weight is 424.98 g/mol. []

Q4: How stable are intravenous admixtures containing Clindamycin?

A6: Intravenous admixtures of Clindamycin phosphate with aztreonam at specific concentrations have demonstrated stability for at least 48 hours at 22-23°C and for at least seven days at 4°C. []

Q5: How do structural modifications of Clindamycin affect its activity?

A7: Research shows that the presence of the 7(S)-chloro-7-deoxy function in Clindamycin is crucial for its potent antibacterial activity. [] Alterations to this specific structural feature can significantly impact Clindamycin's ability to bind to the bacterial ribosome and inhibit protein synthesis. []

Q6: What are some strategies to enhance Clindamycin's delivery to target tissues?

A8: One approach involves encapsulating Clindamycin phosphate into transfersomal nanoparticles. [] These nanoparticles have been shown to improve the drug's transdermal delivery and penetration into deeper skin layers, potentially enhancing its efficacy for treating skin infections. []

Q7: Can bile acids improve Clindamycin's permeation through the skin?

A9: Yes, incorporating bile acids like cholic acid into Clindamycin hydrogel formulations has been shown to enhance the drug's release rate and permeation through cellulose membranes in vitro. [] This finding suggests the potential for bile acids to improve Clindamycin's penetration through the skin barrier. []

Q8: How is Clindamycin absorbed and distributed in the body?

A10: Clindamycin is rapidly absorbed after oral administration, reaching peak plasma concentrations in about 0.5 hours. [] It demonstrates good tissue penetration and is known to accumulate in phagocytes, which can be beneficial for treating intracellular infections. [, ]

Q9: Are there differences in bioavailability between Clindamycin phosphate ester tablets and Clindamycin hydrochloride capsules?

A11: Studies have shown bioequivalence between orally disintegrating Clindamycin phosphate ester tablets and Clindamycin hydrochloride capsules. [] This suggests that both formulations provide comparable amounts of Clindamycin in the bloodstream. []

Q10: What are some animal models used to study Clindamycin's efficacy?

A12: A murine model has been utilized to investigate Clindamycin's efficacy in treating community-acquired methicillin-resistant Staphylococcus aureus (CA-MRSA) pneumonia. [] Results indicated that Clindamycin effectively reduced bacterial load, improved survival rates, and mitigated lung damage in infected mice. []

Q11: Has Clindamycin been compared to other antibiotics in clinical trials?

A13: Yes, several clinical trials have compared Clindamycin to other antibiotics for treating various infections. For instance, a study on bacterial vaginosis found comparable cure rates between oral metronidazole, metronidazole vaginal gel, and Clindamycin vaginal cream. [] Another trial showed similar efficacy between Clindamycin, amoxicillin, and erythromycin for treating Chlamydia trachomatis in pregnant women. []

Q12: What is the significance of inducible clindamycin resistance in Staphylococcal infections?

A14: Inducible clindamycin resistance (ICR) is a concern in Staphylococcal infections because routine susceptibility tests may misinterpret resistant strains as susceptible. [, , , , , , , ] This misinterpretation can lead to therapeutic failure if Clindamycin is chosen for treatment. [, , , , , , , ] Performing a D-test is crucial to accurately identify ICR and guide appropriate antibiotic selection. [, , , , , , , ]

Q13: What is the most common mechanism behind clindamycin resistance in Staphylococci?

A15: The most prevalent mechanism is through the erm gene, which encodes for ribosomal methylases. [, , , , , , , ] These methylases modify the bacterial ribosome, preventing Clindamycin binding and rendering the bacteria resistant. [, , , , , , , ]

Q14: How does prior clindamycin exposure affect the susceptibility of Clostridium difficile?

A16: Studies indicate that prior clindamycin use is significantly associated with Clostridium difficile-associated diarrhea (CDAD) caused by isolates resistant to clindamycin, erythromycin, and trovafloxacin. [] This association highlights the potential risk of selecting for resistant C. difficile strains following clindamycin exposure. []

Q15: What analytical methods are commonly used to quantify Clindamycin?

A17: High-performance liquid chromatography (HPLC) coupled with UV detection is a widely used method for quantifying Clindamycin in various matrices. [, , ] UPLC-MS (Ultra Performance Liquid Chromatography-Mass Spectrometry) is another powerful technique used to detect and quantify Clindamycin and its related substances, even at low concentrations. []

Q16: How can researchers ensure the accuracy and reliability of their analytical methods for Clindamycin?

A18: Rigorous analytical method validation is essential. This process involves assessing parameters such as accuracy, precision, specificity, linearity, range, limit of detection, limit of quantitation, robustness, and system suitability. [] Validated methods ensure reliable and accurate data for Clindamycin analysis. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.